molecular formula C11H11ClN4 B1488223 6-chloro-N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine CAS No. 19808-21-0

6-chloro-N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine

Cat. No.: B1488223
CAS No.: 19808-21-0
M. Wt: 234.68 g/mol
InChI Key: OXTCWBQECYLQHV-UHFFFAOYSA-N
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Description

6-Chloro-N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine is a chemical compound belonging to the class of pyrimidinamine derivatives. Pyrimidinamines are known for their diverse biological activities, including antimicrobial, antiviral, and antitumor properties

Mechanism of Action

Target of Action

Similar compounds, such as n-pyridine substituted 2-chloro-thieno [2,3-d]pyrimidin-4-amine derivatives, have been shown to interact with the acetyl-coa carboxylase enzyme . This enzyme plays a crucial role in fatty acid biosynthesis and regulation of energy metabolism.

Biochemical Pathways

Given that similar compounds inhibit mitochondrial complex i, it can be inferred that this compound may affect pathways related to energy metabolism and production .

Result of Action

Similar compounds have demonstrated antimicrobial activity , suggesting that 6-chloro-N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine might also exhibit similar effects.

Biochemical Analysis

Biochemical Properties

6-chloro-N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with acetyl-CoA carboxylase, an enzyme crucial for fatty acid metabolism . The nature of this interaction involves binding to the enzyme’s active site, thereby inhibiting its activity. This inhibition can lead to alterations in lipid biosynthesis pathways, highlighting the compound’s potential as a biochemical tool for studying metabolic processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In vitro studies have demonstrated that this compound can influence cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to modulate the expression of genes involved in oxidative stress responses and apoptosis. Additionally, the compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors . This binding can result in either inhibition or activation of the target biomolecule. For instance, the compound’s interaction with acetyl-CoA carboxylase leads to enzyme inhibition, while its binding to certain receptors may activate downstream signaling pathways. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to the compound has been shown to cause sustained changes in cellular metabolism and gene expression, indicating potential cumulative effects.

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models have revealed a range of responses depending on the administered dose . At lower doses, the compound exhibits minimal toxicity and can modulate metabolic pathways without causing significant adverse effects. At higher doses, it may induce toxic effects, including hepatotoxicity and nephrotoxicity. These findings underscore the importance of dose optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to lipid metabolism . The compound interacts with enzymes such as acetyl-CoA carboxylase and fatty acid synthase, influencing the synthesis and degradation of fatty acids. These interactions can lead to changes in metabolic flux and the levels of various metabolites, providing insights into the regulation of lipid metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization within cells can affect its activity and function, with higher concentrations observed in lipid-rich tissues.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity . The compound is primarily localized in the cytoplasm, where it interacts with metabolic enzymes and signaling proteins. Additionally, it may be directed to specific organelles, such as the mitochondria, through targeting signals or post-translational modifications. This localization is essential for its role in modulating cellular processes and metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine typically involves the reaction of 2-(pyridin-2-yl)ethylamine with 6-chloropyrimidin-4-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 6-chloro-N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its antimicrobial properties. It has shown activity against various microbial strains, making it a potential candidate for developing new antimicrobial agents.

Medicine: The compound's antitumor properties have been explored in medicinal chemistry. It has been tested for its ability to inhibit the growth of cancer cells, showing promise as a potential anticancer agent.

Industry: In the agricultural industry, pyrimidinamine derivatives, including this compound, are used as fungicides. They help control fungal infections in crops, contributing to higher yields and better crop quality.

Comparison with Similar Compounds

  • Diflumetorim: A commercial pyrimidinamine fungicide with a similar mode of action.

  • Pirfenidone: An anti-fibrotic drug with pyrimidine as its core structure.

  • Tebuconazole: Another commercial fungicide used for controlling fungal infections in crops.

Uniqueness: 6-Chloro-N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine stands out due to its specific structural features and its broad-spectrum biological activity

Properties

IUPAC Name

6-chloro-N-(2-pyridin-2-ylethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4/c12-10-7-11(16-8-15-10)14-6-4-9-3-1-2-5-13-9/h1-3,5,7-8H,4,6H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTCWBQECYLQHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCNC2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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